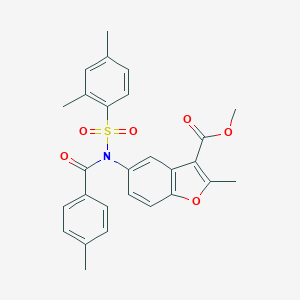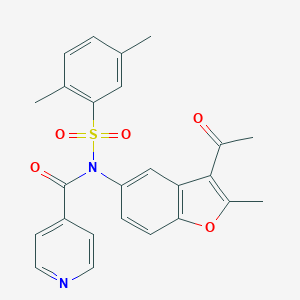![molecular formula C23H27NO4S B491653 4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE CAS No. 518318-35-9](/img/structure/B491653.png)
4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C22H25NO3S and a molecular weight of 383.5 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Sulfonamide formation: The final step involves the reaction of the dibenzofuran derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, including optimization of reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, although not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound’s aromatic structure allows it to interact with various enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the methoxy group in 4-METHOXY-N-[8-(2-METHYL-2-PROPANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]BENZENESULFONAMIDE makes it unique compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interactions with biological targets.
Propiedades
Número CAS |
518318-35-9 |
|---|---|
Fórmula molecular |
C23H27NO4S |
Peso molecular |
413.5g/mol |
Nombre IUPAC |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H27NO4S/c1-23(2,3)15-5-11-21-19(13-15)20-14-16(6-12-22(20)28-21)24-29(25,26)18-9-7-17(27-4)8-10-18/h6-10,12,14-15,24H,5,11,13H2,1-4H3 |
Clave InChI |
WAKCKXSLXXKZHW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide](/img/structure/B491571.png)
amino]phenyl isonicotinate](/img/structure/B491576.png)

![N-((2,4-dimethylphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide](/img/structure/B491580.png)
![Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491581.png)
![pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B491582.png)
![4-isopropyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491585.png)
![N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B491586.png)
amino]phenyl isonicotinate](/img/structure/B491588.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B491602.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491604.png)
![N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B491610.png)
amino]phenyl isonicotinate](/img/structure/B491612.png)
